Fluocortin Butyl
Description
Classification and Historical Context within Synthetic Corticosteroid Development
Fluocortin (B1260762) butyl is classified as a synthetic glucocorticoid, a group of corticosteroids that influence carbohydrate metabolism and possess potent anti-inflammatory properties. nih.gov Specifically, it is categorized as a moderately potent (Group II) corticosteroid. genome.jp Chemically, it is the butyl ester of 6α-fluoro-11β-hydroxy-16α-methyl-3,20-dioxopregna-1,4-dien-21-oic acid. drugfuture.com It was patented in 1971 and approved for medical use in 1977. wikipedia.org
The development of fluocortin butyl occurred within the broader context of intensive research into synthetic corticosteroids that began in the mid-20th century. Following the landmark introduction of cortisone (B1669442) for clinical use in 1948, the 1950s saw a rapid expansion in the synthesis of new steroid analogues. nih.govclinexprheumatol.org The primary goal was to enhance anti-inflammatory efficacy while reducing the mineralocorticoid side effects associated with earlier compounds. This compound emerged from research into a novel class of corticoid structures, the pregnan-21-oic acid esters. drugfuture.com It was specifically derived from fluocortolone-21-acid, a known inactive metabolite of the corticosteroid fluocortolone (B1672899), marking a deliberate effort to design a compound with a predictable metabolic fate. researchgate.netdrugfuture.com
| Chemical and Physical Properties of this compound | |
| IUPAC Name | Butyl 2-[(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetate |
| CAS Number | 41767-29-7 |
| Molecular Formula | C₂₆H₃₅FO₅ |
| Molecular Weight | 446.55 g/mol |
| Appearance | Crystals from acetone/hexane |
| Solubility | Soluble in chloroform, ethanol; poorly soluble in ethyl ether; insoluble in water |
Data sourced from multiple references. wikipedia.orgnih.govdrugfuture.comcymitquimica.combiosynth.com
Rationale for Research into Soft Steroids and Targeted Drug Design Approaches
The development of this compound was a pioneering step in the application of "soft drug" design principles to corticosteroids. researchgate.netresearchgate.net The core rationale of the soft drug approach is to create new, active therapeutic agents that undergo predictable and controlled metabolism into inactive byproducts after achieving their desired therapeutic effect at the target site. researchgate.net This design strategy aims to enhance the therapeutic index of a drug by minimizing systemic exposure and associated adverse effects. researchgate.net
For corticosteroids, this approach is particularly valuable. While highly effective as anti-inflammatory agents, traditional corticosteroids can be absorbed systemically even after topical application, potentially leading to undesirable effects. patsnap.comkarger.com The research into soft steroids like this compound was driven by the goal of dissociating local anti-inflammatory activity from systemic activity. researchgate.net By incorporating a butyl ester moiety into the fluocortin structure, researchers designed a molecule that is active at its application site but is rapidly hydrolyzed by ubiquitous esterase enzymes in the blood and other tissues into its inactive carboxylic acid metabolite, fluocortolone-21-acid. researchgate.netkarger.com This targeted inactivation was intended to prevent the compound from exerting significant glucocorticoid effects systemically. karger.commedchemexpress.cn
Overview of Research Significance and Academic Trajectory
The academic trajectory of this compound, developed by Schering AG, is significant primarily for its role in validating the "inactive metabolite" concept in soft drug design. researchgate.netdrugfuture.comtandfonline.com It served as an important proof-of-principle that a corticosteroid could be engineered for local activity and predictable systemic inactivation. karger.com
Research demonstrated that this compound binds to glucocorticoid receptors to exert its anti-inflammatory effects. patsnap.comcymitquimica.com The activated receptor-steroid complex moves to the cell nucleus, where it modulates the expression of genes involved in the inflammatory response. patsnap.com However, a key finding in its academic evaluation was its relatively weak intrinsic activity. researchgate.net The glucocorticoid receptor affinity and topical anti-inflammatory potency of this compound were found to be several times lower than those of a standard potent corticosteroid like dexamethasone. researchgate.netkarger.com
This lower potency ultimately limited its widespread clinical application and academic prominence compared to later, more powerful corticosteroids. researchgate.net Nevertheless, the development and study of this compound were instrumental. It highlighted the challenges of balancing metabolic lability with sufficient intrinsic potency at the target tissue. karger.com The lessons learned from this compound informed subsequent research, paving the way for the development of a new generation of soft steroids, such as loteprednol (B1675157) etabonate and itrocinonide, which were designed to have higher receptor affinity while retaining the favorable metabolic profile established by early examples like this compound. researchgate.netkarger.com
| Comparative Context of Steroid Design | |
| Traditional Steroids (e.g., Dexamethasone) | High potency; biostable with systemic activity; inactivation primarily in the liver. |
| Soft Steroid (e.g., this compound) | Designed as an active drug that is predictably metabolized to an inactive form upon systemic absorption. researchgate.net |
| Pro-drug (e.g., Ciclesonide) | An inactive compound that is converted to an active form at the target site. researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl 2-[(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35FO5/c1-5-6-9-32-24(31)23(30)21-14(2)10-17-16-12-19(27)18-11-15(28)7-8-25(18,3)22(16)20(29)13-26(17,21)4/h7-8,11,14,16-17,19-22,29H,5-6,9-10,12-13H2,1-4H3/t14-,16+,17+,19+,20+,21-,22-,25+,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTIDFOGTCVGQB-FHIVUSPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(=O)C1C(CC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)F)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)C(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@@H](C4=CC(=O)C=C[C@]34C)F)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194590 | |
| Record name | Fluocortin butyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41767-29-7 | |
| Record name | Fluocortin butyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41767-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluocortin butyl [USAN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041767297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluocortin butyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl 6α-fluoro-11β-hydroxy-16α-methyl-3,20-dioxopregna-1,4-dien-21-oate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.476 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUOCORTIN BUTYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N7OA9MO7O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Action
Glucocorticoid Receptor Binding and Intracellular Translocation Dynamics
The anti-inflammatory effects of fluocortin (B1260762) butyl, like other corticosteroids, are initiated by its binding to cytosolic glucocorticoid receptors (GR). nih.gov In its inactive state, the GR resides in the cytoplasm, complexed with heat shock proteins (HSPs) such as Hsp90 and Hsp70. The binding of a glucocorticoid ligand, such as fluocortin butyl, induces a conformational change in the receptor, leading to the dissociation of these HSPs.
This activated ligand-receptor complex then translocates from the cytoplasm into the nucleus. nih.govnih.gov This nuclear translocation is a critical step, enabling the complex to interact directly with DNA and other transcription factors to modulate gene expression. nih.govfrontiersin.org The efficiency of this translocation process can be influenced by various factors, including the specific ligand bound to the receptor. For instance, studies with other corticosteroids have shown that co-administration with certain long-acting beta2-agonists can enhance the nuclear translocation of the glucocorticoid receptor. nih.gov
Transcriptional Modulation and Anti-Inflammatory Gene Regulation
Once inside the nucleus, the this compound-GR complex exerts its anti-inflammatory effects primarily through the modulation of gene transcription. nih.gov This involves both the up-regulation of anti-inflammatory genes (transactivation) and the down-regulation of pro-inflammatory genes (transrepression). frontiersin.orggoogle.com
Inhibition of Pro-Inflammatory Cytokine and Mediator Synthesis Pathways
A key mechanism of this compound's action is the inhibition of the synthesis of pro-inflammatory cytokines and other inflammatory mediators. nih.govnih.gov Glucocorticoids, in general, achieve this by interfering with the signaling pathways of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). frontiersin.orgnih.govnih.gov
The activated GR can directly bind to and inactivate these transcription factors, a process known as "tethering," which prevents them from promoting the expression of genes that code for inflammatory proteins. frontiersin.orggoogle.com Furthermore, the GR can upregulate the expression of inhibitory proteins like IκBα, which sequesters NF-κB in the cytoplasm, further preventing its pro-inflammatory actions. frontiersin.orgnih.gov This leads to a broad reduction in the production of a range of cytokines, including various interleukins (IL-1β, IL-2, IL-4, IL-5, IL-6, IL-8, IL-10, IL-12), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ). nih.gov
| Mechanism of Pro-Inflammatory Inhibition | Key Molecules Involved | Outcome |
| Tethering | Glucocorticoid Receptor (GR), NF-κB, AP-1 | Inactivation of pro-inflammatory transcription factors. frontiersin.orggoogle.com |
| Upregulation of Inhibitory Proteins | IκBα | Sequestration of NF-κB in the cytoplasm. frontiersin.orgnih.gov |
| Reduced mRNA Stability | Cytokine mRNAs | Decreased half-life and utility of cytokine mRNAs. nih.gov |
Stabilization of Lysosomal Membrane Integrity
Glucocorticoids are known to contribute to the stabilization of lysosomal membranes. googleapis.com Lysosomes contain a variety of hydrolytic enzymes that, if released into the cytoplasm, can cause cellular damage and contribute to inflammation. wjgnet.com Lysosomal membrane permeabilization (LMP) is a process where the integrity of the lysosomal membrane is compromised, leading to the leakage of these enzymes. wjgnet.com
The stability of the lysosomal membrane is partly maintained by lysosome-associated membrane proteins (LAMPs). wjgnet.comnih.gov Studies have indicated that certain therapeutic agents can enhance the levels of these proteins, thereby stabilizing the lysosomal membrane. wjgnet.com While direct studies on this compound's effect on specific LAMPs are not detailed in the provided results, the general mechanism of glucocorticoids suggests a role in preserving lysosomal integrity, thus preventing the release of damaging enzymes and mitigating the inflammatory response. googleapis.comfrontiersin.org
Regulation of Capillary Permeability Pathways
A hallmark of inflammation is increased vascular permeability, which leads to fluid and protein leakage from blood vessels into the surrounding tissue, causing edema. nih.govscielo.br Glucocorticoids, including presumably this compound, exert a significant regulatory effect on capillary permeability. nih.govnih.gov They achieve this by inhibiting the vasodilatation of arterioles and capillaries, thereby reducing blood flow to the inflamed area. nih.gov
Furthermore, they act on the endothelial cells that line the blood vessels to prevent increases in vascular permeability. nih.gov The integrity of the endothelial barrier is crucial for regulating the passage of substances between the blood and tissues. scielo.brfrontiersin.org Inflammatory mediators can disrupt the junctions between endothelial cells, leading to increased permeability. scielo.br Glucocorticoids are thought to counteract these effects, potentially through the synthesis of an inhibitory protein called "vasoregulin," which limits the response of vascular permeability to inflammatory mediators. nih.gov This helps to reduce the formation of exudate and suppress the emigration of leukocytes from the vessels. nih.gov
Comparative Analysis of Receptor Affinity and Intrinsic Potency
The potency of a corticosteroid is significantly influenced by its affinity for the glucocorticoid receptor. nih.govnih.gov Higher receptor affinity generally correlates with a higher potency, meaning a lower concentration of the drug is needed to produce a given effect. nih.gov However, it is crucial to distinguish between potency and efficacy. Efficacy refers to the maximum effect a drug can produce, and for full agonists like most glucocorticoids, the efficacy will be the same as long as a sufficient number of receptors are occupied. nih.gov
The intrinsic efficacy describes how well the drug-receptor complex can initiate a response. biorxiv.orgwhoi.edu While two glucocorticoids might have different affinities, if they are both full agonists, they will have the same intrinsic efficacy and can produce the same maximal clinical effect, although at different concentrations. nih.gov Therefore, while relative receptor affinity is a useful in vitro measure for comparing the potency of different corticosteroids, it does not solely determine clinical effectiveness. nih.govnih.gov
| Parameter | Description | Relevance to this compound |
| Receptor Affinity (KA) | The strength of the binding interaction between the drug and the glucocorticoid receptor. biorxiv.org | Influences the concentration of this compound required to elicit a response. nih.gov |
| Intrinsic Efficacy (τ) | The ability of the drug-receptor complex to produce a physiological response. biorxiv.org | As a glucocorticoid, this compound is expected to have high intrinsic efficacy for its anti-inflammatory actions. whoi.edu |
| Potency (EC50) | The concentration of the drug that produces 50% of the maximal response. | A measure that is proportional to both affinity and efficacy. |
Pharmacological Profile and Efficacy Research
Anti-Inflammatory Efficacy in Preclinical and Clinical Models
The anti-inflammatory properties of fluocortin (B1260762) butyl have been substantiated through both preclinical assessments and clinical trials. A key characteristic of this corticosteroid is its design for topical activity with limited systemic effects. nih.gov
In a preclinical model on human skin, the pyrexal erythema test, a 0.75% fluocortin butyl ointment demonstrated significantly superior anti-inflammatory efficacy compared to a 1% hydrocortisone (B1673445) acetate (B1210297) ointment. nih.gov However, research also indicates that the intrinsic anti-inflammatory potency of this compound is several-fold lower than that of dexamethasone. ncats.io
Clinical research has validated its efficacy in treating inflammatory conditions. Multiple clinical trials have established the therapeutic effectiveness of this compound in managing perennial rhinitis. nih.gov In a large-scale, multicenter series of double-blind contralateral studies involving 1,705 patients with various skin disorders, this compound preparations (cream, ointment, and fatty ointment) were tested against formulations containing fluocortolone (B1672899) or hydrocortisone acetate. The results concluded that the efficacy of this compound ranged between that of fluocortolone and hydrocortisone acetate. smw.ch
Table 1: Summary of Preclinical and Clinical Anti-Inflammatory Efficacy Findings
| Research Model | Condition | Key Finding | Citation |
|---|---|---|---|
| Preclinical (Human) | Pyrexal Erythema | 0.75% this compound ointment was significantly superior to 1% hydrocortisone acetate ointment. | nih.gov |
| Clinical Trial | Perennial Rhinitis | Effectively ameliorated signs and symptoms of rhinitis compared to placebo. | nih.gov |
| Multicenter Clinical Trial | Various Dermal Disorders | Efficacy was determined to be between that of fluocortolone and hydrocortisone acetate. | smw.ch |
Immunomodulatory Effects and Cellular Responses
This compound exerts its therapeutic action through immunomodulatory mechanisms typical of corticosteroids. patsnap.combinasss.sa.cr It functions by mimicking naturally occurring glucocorticoids, binding to specific glucocorticoid receptors within the cytoplasm of target cells. patsnap.com This drug-receptor complex then moves to the cell nucleus to modulate the expression of genes involved in inflammatory responses. patsnap.com
The primary mechanism involves the inhibition of the synthesis of various pro-inflammatory mediators and cytokines. patsnap.com Furthermore, this compound can stabilize lysosomal membranes, which prevents the release of enzymes that contribute to inflammation and tissue damage. patsnap.com It also reduces capillary permeability, thereby minimizing fluid leakage into tissues and reducing swelling. patsnap.com
Cellular-level investigations have provided more specific insights. In a 12-month study of patients with perennial rhinitis, analysis of nasal biopsy specimens taken before and after treatment revealed a notable decrease in eosinophils and other cellular infiltrates. researchgate.net This same study observed a slight tendency for an increase in mast cell counts and a general trend toward the normalization of the nasal mucosa. researchgate.net This modulation of inflammatory cell infiltration is a key component of its efficacy in allergic and inflammatory conditions. researchgate.netnih.gov
Research into Specific Therapeutic Applications
This compound has been extensively studied as a topical intranasal corticosteroid for the treatment of perennial rhinitis. nih.govresearchgate.netmedchemexpress.com Clinical trials have demonstrated that intranasally administered this compound significantly improves the symptoms and signs of perennial rhinitis, including in patients with allergic, nonallergic, or combined etiologies. nih.govresearchgate.net In a 4-week, double-blind, placebo-controlled trial, patients receiving this compound showed significant amelioration of rhinitis signs and symptoms as assessed by both patients and physicians. nih.gov
A long-term, 12-month study further confirmed its efficacy, showing that symptom and sign scores decreased significantly after two months of treatment, with the improvement maintained for the entire study duration. researchgate.net Nasal biopsy specimens from this study indicated that the treatment led to a decrease in eosinophils and other cellular infiltrates and a trend toward the normalization of the nasal mucosa, providing histological evidence of its therapeutic effect. researchgate.net
In the field of dermatology, this compound has been utilized for its anti-inflammatory properties in various skin disorders. smw.chpatsnap.com It is frequently used in the management of conditions such as eczema and dermatitis, where inflammation is a primary component. patsnap.com Its efficacy in dermatological conditions was established in multicenter, double-blind, contralateral studies involving a large patient population with diverse dermal disorders. smw.ch These studies compared this compound in cream, ointment, and fatty ointment forms against other corticosteroids, providing a clear picture of its relative potency in a clinical setting. smw.ch The pyrexal erythema test, a model for skin inflammation, further established its anti-inflammatory effect on the skin, showing its superiority over hydrocortisone acetate in this specific assay. nih.gov
While corticosteroids are a cornerstone in treating noninfectious ocular inflammatory diseases like uveitis and are used for conditions such as conjunctivitis, a review of available scientific literature reveals a lack of specific research focused on the application of this compound for ophthalmic use. nih.govnih.gov The existing research on this compound is concentrated on its application to the nasal mucosa and the skin. nih.govsmw.chresearchgate.net
Dermal Inflammation and Dermatological Research Paradigms
Comparative Efficacy Studies with Benchmark Corticosteroids
The efficacy of this compound has been benchmarked against other well-known corticosteroids in several studies, positioning it within the broader spectrum of topical steroid potency.
In a large-scale investigation of dermatological disorders, the efficacy of this compound was found to be between that of fluocortolone and hydrocortisone acetate. smw.ch A more direct comparison in a human skin model of inflammation (pyrexal erythema) showed that 0.75% this compound was significantly more potent than 1% hydrocortisone acetate. nih.gov
Conversely, its potency has been shown to be lower than some other corticosteroids. Its glucocorticoid receptor affinity and topical anti-inflammatory potency are several-fold less than those of dexamethasone. ncats.io In a bronchial provocation test, a model for asthma, this compound was found to be clearly inferior to beclomethasone (B1667900) dipropionate. targetmol.com
Table 2: Comparative Efficacy of this compound
| Comparator Corticosteroid | Research Context | Relative Efficacy of this compound | Citation |
|---|---|---|---|
| Hydrocortisone Acetate | Dermal Inflammation (Pyrexal Erythema) | Superior | nih.gov |
| Hydrocortisone Acetate | Various Dermal Disorders (Clinical) | Superior | smw.ch |
| Fluocortolone | Various Dermal Disorders (Clinical) | Inferior | smw.ch |
| Beclomethasone Dipropionate | Bronchial Provocation Test | Inferior | targetmol.com |
| Dexamethasone | General Potency Assessment | Several-fold lower | ncats.io |
Pharmacokinetics, Biotransformation, and Soft Drug Design Principles
Topical Bioavailability and Localized Pharmacological Activity Research
Fluocortin (B1260762) butyl is designed for topical application, where it exerts its anti-inflammatory effects directly on the skin. skintherapyletter.comdrugfuture.com Its molecular structure is engineered to facilitate penetration through the stratum corneum to reach the target cells in the epidermis and dermis. longdom.org The localized activity is a key feature, with research indicating that its therapeutic action is concentrated at the site of application. skintherapyletter.comresearchgate.net While it demonstrates noteworthy topical anti-inflammatory potency, this is comparatively lower than that of some other corticosteroids like dexamethasone. researchgate.netkarger.com The goal of its design is to achieve a therapeutic concentration in the skin without significant passage into the systemic circulation. longdom.org
Enzymatic Biotransformation and Metabolic Inactivation Pathways
A pivotal aspect of Fluocortin butyl's pharmacokinetic profile is its rapid biotransformation in the skin. skintherapyletter.com This metabolic process is central to its classification as a soft steroid.
The chemical structure of this compound includes a butyl ester group, which is a key target for enzymatic action. karger.com Esterases, which are ubiquitous enzymes found in the skin and blood, play a crucial role in the degradation of this compound. karger.comkarger.comnih.gov These enzymes catalyze the hydrolysis of the ester bond, initiating the inactivation process. karger.comkarger.com In vitro studies have demonstrated that when incubated with human blood, this compound is broken down. karger.com The design intentionally incorporates this ester linkage to serve as a metabolically weak point, facilitating predictable and rapid inactivation. tandfonline.com
The enzymatic hydrolysis of this compound leads to the formation of inactive metabolites. researchgate.net The primary and well-characterized inactive metabolite is Fluocortolone-21-acid. researchgate.netskintherapyletter.comdrugfuture.com This carboxylic acid derivative has a significantly lower affinity for the glucocorticoid receptor, rendering it pharmacologically inert. karger.com The formation of this inactive metabolite is a direct consequence of the "inactive metabolite-based" soft drug design. karger.com Research on the metabolism of the related compound, fluocortolone (B1672899), also identified fluocortolone-21-acid as a metabolite in human urine. researchgate.net
Role of Esterases in In Situ Degradation
Systemic Exposure Research and Absence of Detectable Systemic Corticosteroid Activity
A significant body of research has focused on the systemic exposure and potential systemic effects of this compound. Studies have consistently shown that when used topically, there is no detectable systemic corticosteroid activity. medchemexpress.comnih.govmedchemexpress.com This is a direct result of its rapid inactivation upon entering the systemic circulation. skintherapyletter.comkarger.com Even if small amounts of the drug are absorbed systemically, they are quickly hydrolyzed to their inactive forms. researchgate.net This characteristic is a cornerstone of its improved safety profile compared to "hard" corticosteroids, which are designed to resist metabolic inactivation. ula.ve The low systemic availability minimizes the risk of systemic side effects commonly associated with corticosteroids. longdom.orgpatsnap.com
Plasma Protein Binding and Tissue Uptake Kinetics Investigations
Investigations into the pharmacokinetics of this compound have also considered its interaction with plasma proteins and its distribution into tissues. One study noted the surprising stability of the ester after intravenous injection in humans, despite its rapid in vitro hydrolysis in plasma. ula.veula.ve The proposed explanation for this observation is that this compound is rapidly taken up by tissues or exhibits high avidity for plasma protein binding. ula.veula.ve This binding would protect the ester from immediate hydrolysis, while the unbound fraction is rapidly degraded. ula.veula.ve This rapid tissue uptake or protein binding contributes to its low systemic activity by limiting the amount of free, active drug in circulation. ula.ve
Conceptual Framework of "Soft Drug" Design as Exemplified by this compound
This compound serves as a prime example of the "soft drug" design concept. researchgate.netresearchgate.netslideshare.net This approach is a deliberate effort to design new therapeutic agents that undergo predictable metabolism to inactive metabolites after exerting their desired pharmacological effect. researchgate.nettandfonline.com The core principle is to build a metabolically labile spot into the drug's structure, which in the case of this compound, is the ester linkage. tandfonline.comindexcopernicus.com
The design of soft drugs like this compound is in direct philosophical contrast to the traditional "hard drug" design, which aims to protect the drug from metabolic inactivation to prolong its action. ula.ve By starting with an inactive metabolite (Fluocortolone-21-acid) and creating a transiently active derivative (this compound), the drug is engineered for a controlled and predictable inactivation pathway. ula.vekarger.com This approach aims to improve the therapeutic index by separating the desired local activity from unwanted systemic side effects. researchgate.nettandfonline.com
Table of Research Findings on this compound
| Feature | Research Finding | Citation |
|---|---|---|
| Drug Design | Based on the "inactive metabolite" concept. | researchgate.netula.vekarger.com |
| Topical Activity | Exerts localized anti-inflammatory effects. | skintherapyletter.comresearchgate.net |
| Enzymatic Degradation | Hydrolyzed by esterases in the skin and blood. | karger.comkarger.comnih.gov |
| Inactive Metabolite | Primarily biotransformed into Fluocortolone-21-acid. | researchgate.netskintherapyletter.comdrugfuture.com |
| Systemic Exposure | No detectable systemic corticosteroid activity with topical use. | medchemexpress.comnih.govmedchemexpress.com |
| Plasma Binding | Hypothesized to have high plasma protein binding or rapid tissue uptake. | ula.veula.ve |
Rational Design for Predicted and Controlled Metabolism
The design of this compound was a deliberate effort to create a corticosteroid with localized action and minimal systemic effects. nih.govmedchemexpress.com This was achieved by integrating a metabolically labile group into the steroid structure, a hallmark of the soft drug concept. tandfonline.com
This compound was developed based on the "inactive metabolite concept". karger.com The design process began with the identification of known metabolites of the corticosteroid fluocortolone. researchgate.net One of these, fluocortolone-21-acid, was found to be an inactive metabolite. researchgate.net Scientists then synthesized various ester derivatives of this inactive acid, which led to the development of this compound, the butyl ester of a C-21 carboxy steroid. researchgate.net
The core of its rational design lies in the incorporation of a butyl ester moiety at the C-21 position. researchgate.netkarger.com This ester group acts as a "soft spot" in the molecule, intentionally designed to be susceptible to hydrolysis by esterase enzymes that are ubiquitous in the body, particularly in the plasma and various tissues. tandfonline.comkarger.com The design principle dictates that upon entering systemic circulation, this compound is rapidly cleaved by these esterases, converting it back to its inactive carboxylic acid precursor. karger.com In vitro studies confirmed that this compound is rapidly decomposed to this inactive acid when incubated with human blood. karger.com The accessibility of the butyl ester group, which is positioned almost perpendicularly to the plane of the androstane (B1237026) skeleton, makes it freely available to the skin's enzymes for biotransformation. karger.com
This predictable, one-step metabolic pathway to a pre-identified inactive compound is a key feature of its design, aimed at avoiding complex metabolic profiles and the potential formation of multiple, potentially active or toxic metabolites. tandfonline.com
Strategies for Enhanced Therapeutic Index and Reduced Systemic Burden
The fundamental strategy for enhancing the therapeutic index of this compound is its design as a soft drug, which ensures that the active compound is largely confined to its site of application, thereby reducing the systemic burden. researchgate.netnih.gov The intended result is a compound with topical anti-inflammatory activity but without detectable systemic corticosteroid effects. nih.govmedchemexpress.com
The primary mechanism for reducing systemic burden is rapid extrahepatic metabolic inactivation. karger.com Unlike many conventional corticosteroids that are biostable and require CYP450-mediated oxidation in the liver for inactivation, this compound is designed to be hydrolyzed by esterases throughout the body. karger.com This means that any portion of the drug absorbed systemically is quickly converted to its inactive form, minimizing its circulation time and potential to cause systemic side effects. tandfonline.comkarger.com
Compared to highly potent modern corticosteroids, this compound exhibits a lower glucocorticoid receptor affinity. karger.com While this results in a weaker intrinsic anti-inflammatory activity, it also contributes to the improved therapeutic index. researchgate.netkarger.com A lower receptor affinity means that the low concentrations of the drug that might exist systemically are less likely to elicit a significant physiological response, further separating its topical efficacy from potential systemic adverse effects. karger.com The development of this compound was thus a trade-off, prioritizing safety and a high therapeutic index over maximal potency. karger.com
Table of Mentioned Compounds
Synthetic Chemistry and Derivatization Research
Synthetic Pathways and Methodologies for Fluocortin (B1260762) Butyl Esterification
The synthesis of fluocortin butyl originates from fluocortolone (B1672899), which serves as the foundational steroid backbone. researchgate.netdrugfuture.com The key transformation in the synthesis of this compound is the esterification of the 21-hydroxyl group of fluocortolone to form the butyl ester. researchgate.net
Metabolism studies of fluocortolone in humans identified fluocortolone-21-acid as a metabolite. researchgate.netdrugfuture.com This discovery spurred the synthesis of this α-keto acid and its various ester derivatives, including the butyl ester, which was ultimately selected for its therapeutic potential. nih.gov The synthesis involves the conversion of fluocortolone to the corresponding 21-oic acid, followed by esterification with butanol. ula.ve
Several methods can be employed for the esterification of carboxylic acids to their butyl esters. General synthetic strategies include:
Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of the alcohol (butanol in this case) in the presence of a strong acid catalyst, such as sulfuric acid.
Reaction with Activating Agents: The carboxylic acid can be activated using reagents like N,N'-dicarbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (B1669883) (DCC) in an organic solvent, followed by the addition of butanol. google.com
Use of Triphenylphosphine (B44618) Dihalides: A one-pot synthesis of carboxylic acid esters can be achieved using triphenylphosphine dibromide or diiodide in the presence of N,N-dimethylaminopyridine (DMAP) at room temperature. researchgate.net
Reaction with Isobutylene (B52900): Tertiary butyl esters can be synthesized by reacting a carboxylic acid with isobutylene in the presence of a catalyst like trifluoromethane (B1200692) sulfonic acid at low temperatures. google.com
The specific synthesis of this compound, as described in patents, involves the preparation of the butyl ester derivative of fluocortolone-21-acid. drugfuture.com
Development and Evaluation of Related Ester Derivatives and Analogs
The development of this compound was part of a broader investigation into various ester derivatives of fluocortolone-21-acid. nih.gov Research has shown that modifying the ester group can significantly influence the pharmacokinetic and pharmacodynamic properties of corticosteroids. For instance, esterification can enhance lipophilicity, leading to better penetration through biological membranes.
A series of ester derivatives of fluocortolone-21-acid, from methyl to undecyl esters, were synthesized and evaluated. nih.gov This systematic approach allowed for the selection of the butyl ester as a candidate for further development based on its observed properties. nih.gov
The table below provides a comparative overview of this compound and other related corticosteroid esters, highlighting the diversity in their ester groups.
| Compound Name | Ester Group | Parent Compound | Key Features |
| This compound | Butyl | Fluocortolone | Developed from a metabolite of fluocortolone. researchgate.netdrugfuture.com |
| Fluocortolone pivalate | Pivalate | Fluocortolone | Enhanced lipophilicity for better membrane penetration. |
| Fluocortolone caproate | Caproate | Fluocortolone | Used in comparative clinical studies. nih.gov |
| Diflucortolone valerate | Valerate | Diflucortolone | A potent topical corticosteroid. medchemexpress.com |
| Betamethasone valerate | Valerate | Betamethasone | A commonly used topical corticosteroid. tandfonline.com |
| Clobetasol propionate | Propionate | Clobetasol | A very potent corticosteroid. |
| Loteprednol (B1675157) etabonate | Ethyl carbonate | Loteprednol | A "soft" steroid designed for rapid metabolism. researchgate.net |
Research into Novel Formulation Synthesis Methodologies for Targeted Delivery
To optimize the therapeutic effects of corticosteroids like this compound and minimize potential side effects, research has focused on developing novel drug delivery systems. tandfonline.comscispace.com These advanced formulations aim to target the drug to the site of action, control its release, and enhance its penetration through the skin. scispace.comnih.gov
Several innovative formulation strategies have been investigated for the delivery of corticosteroids:
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. scispace.comnih.gov Liposomal formulations of corticosteroids have been shown to improve drug penetration into the skin and provide a sustained release, potentially reducing systemic absorption and side effects. tandfonline.comscispace.com
Nanoparticles: These are solid colloidal particles that can be made from various materials, including biocompatible and biodegradable polymers. tandfonline.com Nanoparticles can enhance drug bioavailability, provide controlled release, and target the drug to specific skin layers. tandfonline.comscispace.com
Hydrogels: These are three-dimensional networks of hydrophilic polymers that can hold large amounts of water. nih.gov Hydrogel formulations are well-suited for topical delivery due to their biocompatibility and ability to provide a cooling and soothing effect on the skin. scispace.com
Microemulsions: These are clear, stable, isotropic mixtures of oil, water, and surfactant. Microemulsions can enhance the solubility and skin penetration of poorly water-soluble drugs. scispace.com
Foams and Patches: These represent alternative delivery vehicles that can offer advantages in terms of ease of application and patient compliance. scispace.com
The primary goal of these targeted delivery systems is to deliver the active agent directly to the inflamed tissue, thereby maximizing therapeutic efficacy while minimizing systemic exposure and associated adverse effects. mdpi.com
Preclinical Research Methodologies and Findings
In Vitro Assays for Glucocorticoid Activity and Receptor Interactions
The initial assessment of fluocortin (B1260762) butyl's glucocorticoid activity involves in vitro assays that measure its ability to interact with and activate glucocorticoid receptors (GR). patsnap.comresearchgate.net These assays are crucial for determining the intrinsic potency of the compound. The binding of fluocortin butyl to the glucocorticoid receptor initiates a cascade of events, leading to the modulation of gene expression responsible for inflammatory responses. patsnap.com
The mechanism of action involves the binding of the this compound-receptor complex to specific DNA sequences, known as glucocorticoid response elements (GREs), in the nucleus of target cells. patsnap.com This interaction modulates the transcription of pro-inflammatory genes, thereby reducing the synthesis of inflammatory mediators. patsnap.com The affinity of this compound for the glucocorticoid receptor is a key determinant of its anti-inflammatory potency. Studies have shown that its receptor binding affinity is several-fold lower than that of dexamethasone. researchgate.net
Various in vitro models are employed to screen for anti-inflammatory properties, including inhibition of protein denaturation and red blood cell membrane stabilization assays. researchgate.net Additionally, cell-based assays using cultured skin cells help to assess the compound's response to inflammatory stimuli. researchgate.net Advanced techniques like LanthaScreen™ TR-FRET competitive binding assays provide a sensitive method for high-throughput screening of ligands for the glucocorticoid receptor. thermofisher.com
In Vivo Animal Model Studies for Efficacy Assessment
Anti-Inflammatory Models (e.g., Granuloma Pellet Assay, Topical Blanching Assay)
The anti-inflammatory effects of this compound have been demonstrated in established animal models of inflammation. The cotton pellet granuloma assay in rats is a widely used method to assess the local anti-inflammatory activity of corticosteroids. ula.veula.ve In this model, the compound's ability to inhibit the formation of granulation tissue around an implanted cotton pellet is measured. ula.ve
Another key in vivo assay is the topical blanching (vasoconstriction) assay, which is often used to determine the potency of topical corticosteroids. googleapis.comgoogle.com The ability of this compound to cause skin blanching is an indicator of its vasoconstrictive and, by extension, its anti-inflammatory properties. googleapis.comkarger.com This assay helps in classifying the potency of corticosteroids. googleapis.comgoogle.com The pyrexal erythema test on human skin has also been used to evaluate the anti-inflammatory efficacy of this compound ointment, showing it to be significantly superior to hydrocortisone (B1673445) acetate (B1210297) in this model. nih.gov
| In Vivo Anti-Inflammatory Model | Purpose | Key Findings for this compound |
| Cotton Pellet Granuloma Assay | Assesses local anti-inflammatory activity by measuring the inhibition of granuloma formation. ula.veula.ve | Demonstrates the ability of this compound to inhibit the formation of granulation tissue. ula.ve |
| Topical Blanching (Vasoconstriction) Assay | Determines the potency of topical corticosteroids by measuring skin blanching. googleapis.comgoogle.com | Indicates the vasoconstrictive and anti-inflammatory properties of the compound. googleapis.comkarger.com |
| Pyrexal Erythema Test | Evaluates anti-inflammatory efficacy by measuring the reduction of induced erythema. nih.gov | This compound ointment was found to be significantly superior to 1% hydrocortisone acetate ointment. nih.gov |
Investigations into Resistance to Microbial Infections Post-Administration
A critical aspect of preclinical evaluation for corticosteroids is to assess their impact on the host's immune response to infections. High doses or potent corticosteroids can sometimes suppress the immune system, potentially increasing susceptibility to microbial infections.
Experimental studies in mice have investigated the influence of this compound on the course of generalized bacterial and fungal infections. nih.gov These studies, involving pathogens such as Staphylococcus, Salmonella typhimurium, Candida albicans, and Aspergillus fumigatus, have shown that this compound, even after repeated subcutaneous or oral administration, did not depress the resistance of the animals against these microbial infections. nih.govmedchemexpress.commedchemexpress.com This is a significant finding, suggesting a favorable profile in terms of not compromising the host's ability to fight off infections. nih.gov The relevance of these animal models was confirmed through parallel experiments with other corticosteroids like fluocortolone (B1672899), hydrocortisone, and prednisolone. nih.gov
Preclinical Safety and Toxicity Research (e.g., No Observed Adverse Effect Level Studies)
Preclinical safety and toxicity studies are paramount to identify potential risks associated with a new drug candidate. These studies aim to determine a safe dosage range for subsequent clinical trials. The No Observed Adverse Effect Level (NOAEL) is a key parameter derived from these studies, representing the highest dose at which no adverse effects are observed. europa.euresearchgate.net
Clinical Research Design and Outcomes
Methodologies of Double-Blind, Placebo-Controlled Trials
The cornerstone of clinical investigation into fluocortin (B1260762) butyl has been the double-blind, placebo-controlled trial methodology. nih.govnih.gov In these studies, neither the participants nor the investigators know who is receiving the active treatment (fluocortin butyl) and who is receiving a placebo. This design is critical to minimize bias in assessing the drug's effects.
A typical trial involved a baseline observation period, often lasting one week, to establish the severity of rhinitis symptoms before treatment. nih.gov Following this, patients were randomly assigned to receive either this compound or a placebo for a predetermined period, commonly three to four weeks. nih.gov In some studies, a crossover design was employed, where patients would receive one treatment for a period, followed by a washout period, and then switch to the other treatment. nih.gov This allows each patient to serve as their own control.
The primary measures of efficacy in these trials were typically patient and physician assessments of rhinitis symptoms, such as nasal congestion, rhinorrhea, postnasal drainage, and sneezing. nih.govnih.gov The use of concomitant medications, like antihistamines and decongestants, was also a key endpoint, with a reduction in their use indicating effective treatment. nih.govnih.gov
Multi-Center Study Designs and Patient Cohort Characterization
To ensure the generalizability of findings, many of the pivotal studies on this compound were designed as multi-center trials. nih.govnih.gov This approach involves conducting the study at multiple independent locations, which helps to enroll a more diverse patient population and reduces the potential for bias from a single investigative site.
For instance, one large-scale, multi-center trial involved 306 patients from 16 different investigative centers. nih.gov Another significant multi-center study included 235 patients from six centers. nih.gov
The patient cohorts in these studies were carefully characterized. They typically included adults with a diagnosis of perennial rhinitis, which could be of allergic, nonallergic, or combined etiology. nih.govnih.gov Patients with a documented history of rhinitis for a specified duration were often recruited. Exclusion criteria were also clearly defined to ensure patient safety and the integrity of the trial data.
Longitudinal Efficacy and Safety Study Designs (e.g., 12-Month Follow-up Studies)
To assess the long-term performance of this compound, open-label longitudinal studies have been conducted. nih.gov One notable multicenter study followed patients with perennial rhinitis for 12 months. capes.gov.br These long-term studies are crucial for evaluating the sustained efficacy of the treatment and for monitoring for any potential cumulative adverse effects that may not be apparent in shorter trials.
In these extended studies, the continued improvement of rhinitis signs and symptoms was monitored. nih.gov The long-term safety profile was a primary focus, with specific attention paid to the potential for local adverse effects in the nasal passages. capes.gov.br
Objective Clinical Outcome Measures and Biomarker Analysis (e.g., Nasal Biopsy Assessments, Inflammation Markers)
While subjective symptom scores are valuable, objective measures have also been incorporated into this compound clinical trials to provide a more comprehensive assessment of its effects. One of the most significant objective measures used in long-term studies was the analysis of nasal biopsy specimens. nih.govcapes.gov.br
In a 12-month study, nasal biopsies were performed to evaluate the histological impact of this compound on the nasal mucosa. capes.gov.br This is a critical assessment for any topical corticosteroid to ensure it does not cause mucosal atrophy or other adverse changes with prolonged use. sydneyentclinic.com The results of these biopsies are a key component of the long-term safety data for the drug.
Additionally, some studies have utilized nasal provocation tests as an objective measure of efficacy. nih.gov In these tests, patients are exposed to a known allergen, and the subsequent nasal response, such as changes in nasal resistance, is measured. nih.gov A reduction in the response to the allergen challenge after treatment with this compound provides objective evidence of its protective effect. nih.gov
While not extensively detailed in the available literature for this compound, the analysis of inflammation markers in nasal secretions or tissue homogenates is a common practice in rhinitis research. researchgate.net These markers can include levels of eosinophils, cytokines like IL-5, and other inflammatory mediators, providing a molecular understanding of the drug's mechanism of action. researchgate.net
Comparative Clinical Effectiveness Studies with Other Therapeutic Agents
To position this compound within the existing therapeutic landscape, comparative clinical trials have been conducted against other established corticosteroids. These studies provide valuable information on the relative efficacy of different treatments.
One double-blind, crossover trial compared inhaled this compound with beclomethasone (B1667900) dipropionate for their effects on allergen-induced asthmatic reactions. nih.gov Another study compared this compound to beclomethasone dipropionate in the treatment of perennial allergic rhinitis. jodrugs.com These comparative studies have shown that while this compound is an effective agent, its potency relative to other corticosteroids can vary. nih.govjodrugs.com For example, one study found beclomethasone dipropionate to have a greater blocking effect on both immediate and late asthmatic reactions compared to this compound. nih.gov
The findings from these comparative trials are essential for clinicians to make informed decisions when selecting the most appropriate corticosteroid for an individual patient.
Interactive Data Table: Overview of Selected this compound Clinical Trials
| Study Design | Number of Patients | Duration | Key Outcome Measures | Comparator | Key Findings | Reference |
| Multi-center, double-blind, placebo-controlled | 306 | - | Nasal symptom reduction, reduced concomitant medication use | Placebo | This compound was effective in reducing symptoms of perennial rhinitis. | nih.gov |
| Multi-center, double-blind, placebo-controlled | 235 | 4 weeks | Amelioration of rhinitis signs and symptoms, reduction in concomitant medication use | Placebo | This compound was effective and well-tolerated for perennial rhinitis. | nih.gov |
| Double-blind, crossover | 30 | - | Patient preference, patient score cards | Placebo | 20 out of 30 patients preferred this compound over placebo. | nih.gov |
| Multi-center, open-label | - | 12 months | Efficacy and safety, nasal biopsy | - | Confirmed long-term efficacy and safety in perennial rhinitis. | nih.govcapes.gov.br |
| Double-blind, crossover | - | 7 days | Blocking of immediate and late asthmatic reactions | Beclomethasone dipropionate | Beclomethasone dipropionate showed a greater blocking effect than this compound. | nih.gov |
Pharmacological Interactions and Polypharmacy Research
Research into Interactions with Other Corticosteroids (Topical and Systemic)
The concurrent use of fluocortin (B1260762) butyl with other corticosteroids, whether applied topically or administered systemically, has been a subject of clinical research. The primary concern revolves around the potential for additive effects. Using multiple corticosteroids simultaneously can heighten the risk of systemic effects. patsnap.comnotulaebotanicae.ro
Research has explored the comparative effects of different topical corticosteroids. For instance, a double-blind, half-side comparative study assessed dermal changes following an 8-week application of fluocortin butylester 0.75%, clobetasone (B1204786) butyrate (B1204436) 0.05%, and hydrocortisone (B1673445) acetate (B1210297) 1% creams in healthy volunteers. nih.gov Such studies are crucial for understanding the relative potency and potential for local effects when considering the use of multiple topical steroids.
The potential for interactions underscores the importance of a comprehensive patient medication history. patsnap.com When fluocortin butyl is used, an awareness of other corticosteroid therapies is essential to anticipate and manage potential cumulative effects.
Table 1: Research Findings on Interactions with Other Corticosteroids
| Interacting Corticosteroid | Type | Nature of Interaction Research | Finding | Citation(s) |
|---|---|---|---|---|
| General Corticosteroids | Topical and Systemic | General Drug Interaction Review | Potential for increased risk of systemic side effects due to additive effects. | patsnap.comnotulaebotanicae.ro |
| Clobetasol propionate | Topical | Drug Interaction Database | Potential for an increased risk of adverse effects when combined. | drugbank.com |
| Clobetasone butyrate | Topical | Comparative Clinical Study | Compared potential for skin thinning against fluocortin butylester. | nih.gov |
Studies on Interactions with Immunosuppressive Agents
The interaction between this compound and various immunosuppressive agents is a significant area of pharmacological research, particularly in the context of managing autoimmune and inflammatory conditions or in transplant medicine. notulaebotanicae.ronih.gov Corticosteroids can potentiate the immunosuppressive effects of other agents, which may increase the risk of infection or lead to other immune-related complications. patsnap.com
Investigations have noted that this compound may enhance the immunosuppressive activities of several specific agents. drugbank.com This includes drugs from different classes, such as calcineurin inhibitors, antimetabolites, and various biologic agents. The nature of these interactions often involves an increased risk of adverse effects or an augmentation of the primary immunosuppressive effect. drugbank.com
Table 2: Documented Interactions with Immunosuppressive Agents
| Immunosuppressive Agent | Class | Documented Interaction with Fluocortin | Citation(s) |
|---|---|---|---|
| Cyclosporine | Calcineurin Inhibitor | May increase immunosuppressive activities. | drugbank.com |
| Cladribine | Antimetabolite | May increase immunosuppressive activities. | drugbank.com |
| Aldesleukin | Interleukin-2 | The risk or severity of adverse effects can be increased. | drugbank.com |
| Alefacept | Fusion Protein | The risk or severity of adverse effects can be increased. | drugbank.com |
| Alemtuzumab | Monoclonal Antibody | The risk or severity of adverse effects can be increased. | drugbank.com |
| Abatacept | Fusion Protein | The risk or severity of adverse effects can be increased. | drugbank.com |
| Adalimumab | Monoclonal Antibody | The risk or severity of adverse effects can be increased. | drugbank.com |
| Anakinra | Interleukin-1 Receptor Antagonist | The risk or severity of adverse effects can be increased. | drugbank.com |
| Antilymphocyte immunoglobulin (horse) | Immunoglobulin | The risk or severity of adverse effects can be increased. | drugbank.com |
| Antithymocyte immunoglobulin (rabbit) | Immunoglobulin | The risk or severity of adverse effects can be increased. | drugbank.com |
Investigation of Specific Drug-Drug Interaction Mechanisms
The mechanisms underlying drug-drug interactions involving this compound are rooted in its metabolic pathway. This compound is classified as a "soft steroid," which is designed based on an inactive-metabolite concept. karger.comresearchgate.net It is intended to be active at the site of application and then rapidly metabolized into an inactive carboxylic acid derivative upon entering systemic circulation. karger.com This rapid inactivation is primarily mediated by esterases present in the blood and other tissues. karger.com
The metabolism of many drugs, including corticosteroids and immunosuppressants, is heavily dependent on the cytochrome P450 (CYP) enzyme system, located primarily in the liver. sigmaaldrich.comnih.gov Polypharmacy in patients receiving immunosuppressants frequently leads to drug interactions, which predominantly involve CYP enzymes. nih.gov While specific studies detailing the interaction of this compound with individual CYP isozymes are not extensively documented in the provided results, the presence of a tert-butyl group in its structure is noteworthy. hyphadiscovery.com Tert-butyl groups in drug molecules are often substrates for metabolism by CYP enzymes, commonly undergoing oxidation. hyphadiscovery.com
Furthermore, certain medications like specific antifungal and antiviral drugs can alter the metabolism of corticosteroids, potentially affecting their activity. patsnap.com This occurs because these drugs can inhibit or induce CYP enzymes, thereby changing the rate at which corticosteroids are broken down. sanfordguide.comgoogleapis.com
Implications for Combined Pharmacotherapy Regimens and Clinical Management
The potential for pharmacological interactions has significant implications for the clinical management of patients receiving this compound as part of a multi-drug regimen. When this compound is co-administered with other corticosteroids (topical or systemic), careful monitoring is warranted to avoid potential additive effects. patsnap.com
In regimens that include immunosuppressive agents, the possibility of enhanced immunosuppression requires clinical vigilance. patsnap.comnih.gov This is particularly crucial in transplant recipients who rely on a carefully balanced combination of multiple immunosuppressive drugs to prevent allograft rejection. nih.gov The addition of any new medication, including a topical corticosteroid like this compound, has the potential to alter the concentrations of these critical drugs, which could lead to complications such as infection or additive toxicities. nih.gov
Therefore, clinical management strategies should include a thorough review of all concurrent medications. patsnap.com For patients on complex regimens involving immunosuppressants, therapeutic drug monitoring (TDM) of the immunosuppressant is often recommended to maintain drug concentrations within their therapeutic window, especially when new agents are introduced. sanfordguide.com
Table 3: Mentioned Compounds
| Compound Name |
|---|
| Abatacept |
| Adalimumab |
| Aldesleukin |
| Alefacept |
| Alemtuzumab |
| Anakinra |
| Antilymphocyte immunoglobulin (horse) |
| Antithymocyte immunoglobulin (rabbit) |
| Clobetasol propionate |
| Clobetasone butyrate |
| Cladribine |
| Cyclophosphamide |
| Cyclosporine |
| This compound |
| Fluocortin butylester |
Advanced Research Perspectives and Future Directions
Exploration of Novel Therapeutic Applications beyond Current Indications
While fluocortin (B1260762) butyl has been primarily investigated for topical applications in conditions like perennial rhinitis, research has explored its potential in other inflammatory conditions. nih.govnih.gov The core principle of delivering localized anti-inflammatory action with reduced systemic risk makes it a candidate for a broader range of applications.
Initial studies have touched upon its use in respiratory conditions such as asthma. nih.gov The rationale lies in delivering the anti-inflammatory effects directly to the airways while minimizing the systemic side effects associated with long-term inhaled corticosteroid use. However, some research has indicated that its efficacy in this area might not be sufficient to compete with more potent inhaled steroids. researchgate.net
Further research could explore its utility in other localized inflammatory and allergic conditions where a high degree of systemic absorption is a concern. This could include certain ocular or otic inflammatory disorders, though specific clinical trial data in these areas is not widely available. The key to unlocking new applications will be to identify conditions where moderate local potency is sufficient and the avoidance of systemic corticosteroid effects is a paramount concern.
Research into Optimized Drug Delivery Systems and Formulations
The effectiveness of a topical corticosteroid like fluocortin butyl is intrinsically linked to its formulation and delivery system. google.com Research in this area aims to enhance its therapeutic index by maximizing its concentration at the site of action and further minimizing systemic absorption.
Novel formulations being explored for topical steroids in general, which could be applicable to this compound, include advanced emulsions, gels, foams, and sprays. wipo.intgoogle.com These formulations can influence the drug's release profile, skin penetration, and patient adherence. For instance, a patent for a novel mometasone (B142194) furoate cream highlights the importance of the vehicle in solubilizing the corticosteroid and ensuring stability and bioeffectiveness, principles that are directly transferable to this compound formulations. google.com
The development of targeted delivery systems, such as nanoparticles or liposomes, could represent a future frontier. These systems could potentially deliver this compound more specifically to inflamed tissues, further enhancing its local effect while keeping systemic exposure to a minimum.
Strategies for Long-Term Pharmacovigilance and Post-Market Efficacy Research
Long-term safety and efficacy are critical considerations for any corticosteroid. jcadonline.com While this compound was designed for safety, ongoing monitoring is essential. Pharmacovigilance programs for topical corticosteroids are increasingly important for identifying rare or delayed adverse effects. jcadonline.comdokumen.pub
Strategies for the long-term pharmacovigilance of this compound would involve:
Active Surveillance: Establishing patient registries to prospectively collect data on long-term use and any emerging side effects.
Data Mining: Analyzing large healthcare databases to identify any potential safety signals that may not be apparent in clinical trials.
Comparative Effectiveness Research: Conducting studies that compare the long-term safety and efficacy of this compound with other topical corticosteroids in real-world settings.
Systematic reviews of long-term topical corticosteroid use have highlighted the need for more high-quality, long-term safety data, especially concerning intermittent use for chronic conditions. bmj.comresearchgate.net Future research on this compound should aim to contribute to this body of knowledge.
Integration of this compound Insights into Next-Generation "Soft Drug" Development and Design
This compound is an early and important example of the "soft drug" concept, where a pharmacologically active molecule is designed to undergo predictable and controlled metabolic deactivation to non-toxic metabolites. karger.comtandfonline.com The insights gained from its development and clinical use have been instrumental in guiding the design of next-generation soft steroids.
The core principle learned from this compound is the successful application of the "inactive metabolite approach." researchgate.net It was designed based on the knowledge that its parent compound, fluocortolone (B1672899), is metabolized to an inactive carboxylic acid. researchgate.net This strategy of incorporating a metabolically labile ester group that is readily hydrolyzed in the bloodstream to an inactive acid has been a foundational concept for subsequent soft drug development. karger.comtandfonline.com
However, the relatively weak intrinsic activity of this compound also provided a crucial lesson. researchgate.net Future generations of soft steroids have aimed to improve upon this by designing molecules with higher receptor affinity and more potent local anti-inflammatory effects, while still maintaining the rapid systemic inactivation. oncotarget.comnih.gov For example, the development of compounds like loteprednol (B1675157) etabonate and ciclesonide (B122086) built upon the principles demonstrated by this compound, but with modifications to enhance therapeutic potency. oncotarget.comnih.gov
The table below summarizes key "soft drug" corticosteroids and their characteristics, placing this compound in the context of this evolving field.
| Compound | Key Feature | Status |
| This compound | Early "soft steroid" based on the inactive metabolite concept. karger.com | Marketed |
| Loteprednol Etabonate | A "soft drug" designed for ophthalmic use with rapid hydrolysis to inactive metabolites. jaypeedigital.com | Marketed |
| Ciclesonide | A pro-drug that is activated in the lungs and has low oral bioavailability, reducing systemic effects. oncotarget.com | Marketed |
| Etiprednol Dicloacetate | A second-generation soft steroid with a unique pharmacophore designed for softness. researchgate.net | Investigational |
Methodological Advancements in Assessing Local vs. Systemic Activity in Topical Steroids
A key challenge in the development and clinical use of topical corticosteroids is the accurate assessment of their local therapeutic effects versus their potential for systemic side effects. nih.gov The experience with drugs like this compound, which are designed to have a high ratio of topical to systemic activity, has spurred the refinement of methodologies to quantify this distinction. nih.gov
Traditional methods often rely on vasoconstrictor assays to determine topical potency and measurements of hypothalamic-pituitary-adrenal (HPA) axis suppression (e.g., by measuring cortisol levels) as an indicator of systemic absorption. bpac.org.nznih.gov However, these methods have limitations. The vasoconstrictor assay does not always correlate perfectly with clinical efficacy, and HPA axis suppression may only be detectable with more potent steroids or extensive use. nih.gov
More advanced and sensitive methods are being explored:
Microdialysis: This technique allows for the direct measurement of drug concentrations in the dermal and subcutaneous tissue, providing a more accurate picture of local drug delivery and clearance.
Tape Stripping: This method involves sequentially removing layers of the stratum corneum with adhesive tape to determine the amount of drug that has penetrated the skin barrier.
Confocal Raman Spectroscopy: A non-invasive imaging technique that can visualize the penetration of topical agents into the different layers of the skin in real-time.
Sensitive Biomarker Assays: The development of more sensitive assays to detect subtle systemic effects beyond HPA axis suppression, such as changes in markers of bone metabolism or immune function.
The table below outlines some of the methods used to assess the activity of topical steroids.
| Method | Assesses | Advantage | Limitation |
| Vasoconstrictor Assay | Topical Potency | Standardized, reproducible | May not directly correlate with clinical efficacy for all conditions. nih.gov |
| HPA Axis Suppression | Systemic Absorption | Direct measure of a significant systemic effect | May not be sensitive enough for low-potency or "soft" steroids. bpac.org.nz |
| Microdialysis | Local Drug Concentration | Provides real-time data on local bioavailability | Invasive, technically complex |
| Tape Stripping | Skin Penetration | Quantifies drug in the stratum corneum | Does not measure drug in deeper dermal layers |
| Confocal Raman Spectroscopy | Drug Distribution in Skin | Non-invasive, real-time imaging | Requires specialized equipment |
The development and application of these advanced methodologies are crucial for the continued development of safer and more effective topical corticosteroids, building on the foundation laid by compounds like this compound.
Q & A
Q. What are the primary pharmacological mechanisms of fluocortin butyl in modulating inflammatory responses?
this compound, a synthetic glucocorticoid, exerts anti-inflammatory effects via glucocorticoid receptor (GR) binding, inhibiting pro-inflammatory mediators like cytokines (e.g., IL-4, IL-5) and reducing leukocyte migration. Methodologically, researchers should employ in vitro GR-binding assays (e.g., competitive displacement with radiolabeled dexamethasone) and measure downstream effects using qPCR for cytokine mRNA suppression in immune cells .
Q. What experimental models are commonly used to evaluate this compound’s efficacy in airway inflammation?
Murine models of allergen-induced asthma are standard for assessing anti-inflammatory efficacy. Key steps include sensitization with ovalbumin or house dust mite antigens, followed by this compound administration via inhalation. Outcomes focus on bronchoalveolar lavage (BAL) fluid analysis for eosinophil counts and cytokine quantification (e.g., IL-13 via ELISA) . Ensure compliance with ethical guidelines for animal studies, including control groups and statistical power analysis .
Q. How should researchers validate the purity and identity of synthesized this compound for experimental use?
Follow pharmacopeial standards:
- Purity : HPLC with UV detection (λ = 240 nm) and ≥95% peak area threshold.
- Identity : NMR (¹H/¹³C) to confirm esterification at the C21 position and fluorine substitution patterns.
- Documentation : Report full spectral data in supplementary materials, adhering to journal guidelines for novel compound characterization .
Advanced Research Questions
Q. How can contradictory findings in this compound’s efficacy across clinical trials be methodologically resolved?
Contradictions often arise from variability in dosing regimens, patient stratification, or biomarker selection. To address this:
- Conduct meta-analyses with strict inclusion criteria (e.g., double-blind, placebo-controlled trials only) .
- Use multivariate regression to identify confounding variables (e.g., baseline IgE levels).
- Validate endpoints via sputum eosinophil counts or fractional exhaled nitric oxide (FeNO) to reduce subjective bias .
Q. What strategies optimize this compound’s topical delivery in preclinical models while minimizing systemic absorption?
Advanced formulations (e.g., liposomal encapsulation) enhance localized efficacy. Methodological steps include:
- Particle size analysis : Dynamic light scattering (DLS) to ensure <200 nm diameter for pulmonary penetration.
- Pharmacokinetics : LC-MS/MS to quantify plasma levels post-inhalation, comparing AUC ratios of lung vs. systemic compartments.
- Toxicity screening : Assess adrenal suppression via corticosterone ELISA in rodent models .
Q. How can researchers design studies to elucidate this compound’s off-target effects on non-GR pathways?
Employ transcriptomic (RNA-seq) and proteomic (mass spectrometry) profiling in primary human bronchial epithelial cells treated with this compound. Prioritize pathways showing ≥2-fold expression changes (adjusted p < 0.05). Validate hits using siRNA knockdown or CRISPR-Cas9 to confirm mechanistic relevance .
Methodological Considerations
- Data Reproducibility : Replicate experiments across ≥3 independent cell cultures or animal cohorts. Use standardized protocols for BAL fluid collection and cytokine assays to minimize inter-lab variability .
- Ethical Compliance : For human tissue studies, obtain IRB approval and document donor consent, focusing on de-identified primary bronchial cells .
- Statistical Rigor : Power calculations (α = 0.05, β = 0.2) must precede experiments. Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
